![molecular formula C18H19F2N3O4 B2726804 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034232-43-2](/img/structure/B2726804.png)

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

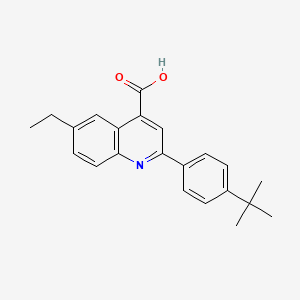

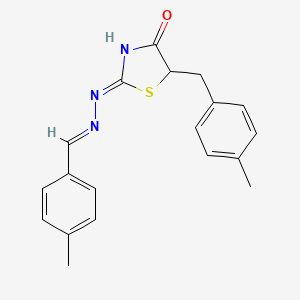

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, which is a six-membered carbon ring, and an oxadiazole group, which is a five-membered ring containing two oxygen atoms and a nitrogen atom. The molecule also features a benzo[d][1,4]dioxine group, which is a fused ring system containing a benzene ring and a 1,4-dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The difluorocyclohexyl group would likely introduce some steric hindrance, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis

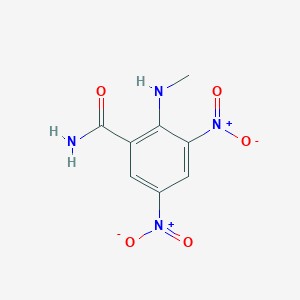

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

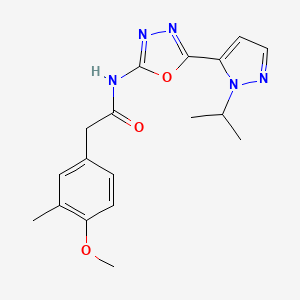

Several studies have focused on synthesizing novel compounds with potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial agents. For instance, a study presented the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another research effort led to the creation of 1,4-disubstituted 1,2,3-triazole derivatives evaluated for their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activity (Rahul P. Jadhav, Hemant N. Raundal, Amar A. Patil, Vivek D. Bobade, 2017).

Drug Discovery and Pharmacological Studies

Research in drug discovery has also explored the pharmacological potentials of similar compounds. A notable example includes the development of fluorine-18-labeled 5-HT1A antagonists for imaging serotonin receptors, highlighting the versatility of these compounds in creating diagnostic tools for neurological disorders (L. Lang, E. Jagoda, B. Schmall, et al., 1999). Another study investigated the metabolism and disposition of potent HIV integrase inhibitors, utilizing 19F-NMR spectroscopy to support drug development processes (E. Monteagudo, S. Pesci, M. Taliani, et al., 2007).

Material Science and Polymer Research

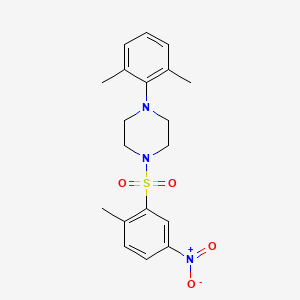

In the field of materials science, compounds with similar structural frameworks have been synthesized for specific applications. Research into aromatic polyamides bearing ether and hexafluoroisopropylidene links in the main chain has shown the creation of polymers with good thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (S. Hsiao, Chou-Huan Yu, 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4/c19-18(20)6-4-11(5-7-18)16-22-14(27-23-16)10-21-17(24)12-2-1-3-13-15(12)26-9-8-25-13/h1-3,11H,4-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLGVCVQCOLQLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)

![5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B2726736.png)

![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)